(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 154701-60-7
VCID: VC21154652
InChI: InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1
SMILES: CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br
Molecular Formula: C13H16BrNO
Molecular Weight: 282.18 g/mol

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

CAS No.: 154701-60-7

Cat. No.: VC21154652

Molecular Formula: C13H16BrNO

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole - 154701-60-7

Specification

CAS No. 154701-60-7
Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
IUPAC Name (4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Standard InChI Key NJQJYOLYDOCZGX-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br
SMILES CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br
Canonical SMILES CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br

Introduction

Physical and Chemical Properties

Basic Physical Properties

The physical properties of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole provide important insights into its handling, storage, and application characteristics. At standard conditions, this compound typically exists as a solid, consistent with its molecular weight and structural features . The presence of the bromine atom, which is relatively heavy, contributes significantly to its molecular weight of 282.18 g/mol. The compound's solubility profile likely favors organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, with limited solubility in water due to its predominantly hydrophobic nature. The tert-butyl group enhances the lipophilicity of the molecule, further influencing its solubility characteristics. These physical properties are important considerations for laboratory handling and incorporation into reaction systems, particularly for catalytic applications where solvent compatibility is crucial.

Spectroscopic and Analytical Characteristics

The spectroscopic properties of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole provide essential data for its identification and characterization. In proton NMR (1H NMR) spectroscopy, characteristic signals would include the tert-butyl protons appearing as a singlet in the upfield region (typically around 0.9-1.0 ppm). The oxazoline ring protons would show a more complex pattern in the mid-field region, with the methylene protons appearing as diastereotopic due to the adjacent stereocenter. The aromatic protons of the 2-bromophenyl group would resonate in the downfield region (approximately 7.0-8.0 ppm), showing coupling patterns consistent with ortho-substitution. Mass spectrometry would reveal a characteristic isotope pattern due to the presence of bromine, with nearly equal intensity peaks at M and M+2 corresponding to molecules containing 79Br and 81Br isotopes. Infrared spectroscopy would typically show a C=N stretching band characteristic of the oxazoline ring, usually in the region of 1640-1690 cm-1.

Stability and Reactivity Considerations

Understanding the stability and reactivity of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is crucial for its effective use in research and applications. The oxazoline ring in this compound can be susceptible to hydrolysis under acidic conditions, potentially leading to ring opening and formation of the corresponding amide. This sensitivity necessitates careful handling, particularly avoiding strong acids and moisture during storage and usage. The bromine at the ortho position of the phenyl ring represents a reactive site that can participate in various transformations, including metal-catalyzed coupling reactions (such as Suzuki, Stille, or Negishi couplings). The compound's stereochemical stability is generally good under neutral conditions, maintaining its (S) configuration at the 4-position unless subjected to harsh conditions that might promote racemization. For long-term storage, the compound should ideally be kept under inert atmosphere (nitrogen or argon), protected from light, and stored at reduced temperatures to maintain its structural integrity and stereochemical purity.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically follows established methodologies for chiral oxazoline preparation. A common synthetic route begins with (S)-tert-leucinol (derived from the amino acid L-tert-leucine), which provides both the nitrogen atom for the oxazoline ring and the stereocenter with the tert-butyl group . This amino alcohol is then coupled with 2-bromobenzoic acid or a reactive derivative thereof, such as the acid chloride or an activated ester. The resulting amide intermediate undergoes cyclization to form the oxazoline ring, typically requiring activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the amide nitrogen. Alternative approaches might involve the direct reaction of 2-bromobenzonitrile with the amino alcohol under Lewis acid catalysis, though this route might be less common due to potential selectivity issues. The stereochemical integrity of the final product is maintained by using an enantiomerically pure starting amino alcohol and employing reaction conditions that prevent racemization during the synthesis.

Reaction Conditions and Optimizations

The specific reaction conditions for synthesizing (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole require careful optimization to ensure high yield and stereochemical purity. For the amide formation step, coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) may be employed to activate the carboxylic acid . These reactions are typically conducted in anhydrous conditions using solvents like dichloromethane, THF, or DMF at temperatures ranging from 0°C to room temperature. For the cyclization step, reagents such as thionyl chloride, phosphorus oxychloride, or Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) are commonly used. The cyclization typically requires higher temperatures (40-80°C) and extended reaction times to achieve complete conversion. Reaction monitoring via TLC or HPLC is essential to track progress and determine the optimal reaction time. Purification typically involves column chromatography using solvent systems like hexane/ethyl acetate or dichloromethane/methanol, with careful fraction collection to isolate the product with high purity.

Purification and Quality Control

The purification and quality control of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole are critical aspects of its preparation, particularly for applications in asymmetric catalysis where high purity and stereochemical integrity are essential. Column chromatography is typically the primary purification method, using silica gel and appropriate solvent systems to separate the desired product from reaction by-products and unreacted starting materials . For higher purity requirements, recrystallization from suitable solvent systems (such as hexane/ethyl acetate or dichloromethane/hexane) may be employed as an additional purification step. Quality control measures include TLC and HPLC analysis to assess purity, NMR spectroscopy to confirm structural integrity, and specific optical rotation measurements to verify stereochemical purity. Chiral HPLC analysis may be particularly important to determine the enantiomeric excess (ee) of the final product, ensuring it meets the high stereochemical purity standards required for asymmetric catalysis applications. Mass spectrometry provides confirmation of the molecular weight and can help identify any impurities present in the final product.

Applications in Chemistry and Research

Structure-Activity Relationships

The structure-activity relationships of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole provide valuable insights into the factors governing its effectiveness in asymmetric catalysis. The tert-butyl substituent at the 4-position plays a crucial role in creating a sterically demanding environment that effectively differentiates between the enantiotopic faces or groups in prochiral substrates . This bulky group helps establish a rigid chiral pocket when the ligand coordinates to a metal center, enhancing stereoselectivity in catalytic reactions. The bromine atom at the ortho position of the phenyl ring serves multiple functions: it modifies the electronic properties of the aromatic system (affecting the electron density at the coordination sites), influences the coordination geometry through steric effects, and provides a potential site for further functionalization to create more complex ligand systems. The five-membered oxazoline ring offers an ideal geometry for metal coordination, with the nitrogen atom serving as the primary coordination site. The specific spatial arrangement of these structural elements collectively determines the compound's effectiveness in various catalytic applications, with subtle structural modifications potentially leading to significant changes in catalytic performance.

Comparison with Related Ligands

In the context of chiral ligands for asymmetric catalysis, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can be meaningfully compared with several related compounds to understand its unique properties and applications. A structurally similar compound is (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole (known as (S)-t-BuPHOX), which features a diphenylphosphino group in place of the bromine atom . While the bromo-derivative primarily functions as a monodentate ligand (coordinating through the nitrogen atom) or potentially as a C,N-bidentate ligand after metal insertion into the C-Br bond, the phosphino-derivative serves as a P,N-bidentate ligand with different coordination properties and catalytic applications . Other relevant comparisons include oxazoline ligands with different substituents at the 2-position or the 4-position, which would provide varying electronic and steric environments. Bis(oxazoline) ligands, featuring two oxazoline rings connected by a spacer, offer enhanced rigidity and often superior stereochemical control in some applications compared to mono-oxazoline ligands like the title compound. These comparative analyses help position (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole within the broader context of chiral ligands, highlighting its specific advantages and applications.

Related Compounds and Derivatives

Structural Analogs and Their Properties

Several structural analogs of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole exist, each with distinct properties and applications. A significant structural analog is (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole, also known as (S)-t-BuPHOX, which features a diphenylphosphino group in place of the bromine atom at the ortho position of the phenyl ring . This phosphine-containing derivative has a molecular formula of C25H26NOP and a molecular weight of 387.45 g/mol, significantly higher than the bromo-derivative . While the bromine-containing compound typically acts as a monodentate ligand coordinating through the nitrogen atom of the oxazoline ring, the phosphine-containing analog functions as a bidentate P,N-ligand, coordinating through both the phosphorus and nitrogen atoms . This difference in coordination mode leads to distinct catalytic behaviors and applications. Other structural analogs might include variants with different substituents at the 4-position of the oxazoline ring (such as phenyl or benzyl groups in place of tert-butyl) or different halogen atoms (chlorine, iodine) at the ortho position of the phenyl ring, each offering unique electronic and steric properties that influence catalytic performance.

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